4,6-dichloroguaiacol

Vue d'ensemble

Description

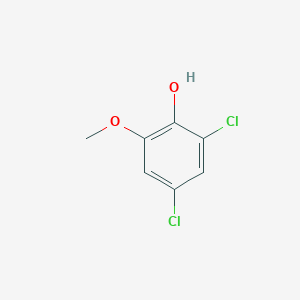

4,6-dichloroguaiacol is an organic compound with the molecular formula C7H6Cl2O2 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4,6-dichloroguaiacol can be synthesized through several methods. One common method involves the chlorination of 2,6-dimethoxyphenol followed by selective demethylation. The reaction conditions typically include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is carried out under controlled temperatures to ensure selective substitution.

Industrial Production Methods: In an industrial setting, the production of phenol, 2,4-dichloro-6-methoxy- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-dichloroguaiacol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chlorinated phenol to less chlorinated or dechlorinated products.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Applications De Recherche Scientifique

Environmental Analysis

1. Detection in Water Samples

4,6-Dichloroguaiacol is often analyzed in environmental studies, particularly concerning water quality. It is included in the NCASI Method CP-86.07, which is used for detecting chlorinated phenolics in water samples via gas chromatography/mass spectrometry (GC/MS). This method allows for the quantification of this compound among other chlorinated compounds, ensuring compliance with environmental regulations related to effluent discharges from pulp and paper industries .

2. Human Health Risk Assessment

Studies have assessed the potential health risks associated with exposure to chlorinated compounds like this compound found in industrial effluents. For instance, the human health risk assessment conducted for the Bell Bay Pulp Mill analyzed the presence of this compound in relation to mercury and dioxins in the discharged effluent. The results indicated that while monitoring was essential, the levels of this compound did not pose significant health risks to humans consuming fish from affected waters .

Bioremediation Studies

1. Microbial Degradation

Research has shown that certain soil microorganisms can degrade chlorinated guaiacols, including this compound. A study focused on a specific strain of Rhodococcus tuber demonstrated its ability to metabolize various chlorinated guaiacols. Although this compound did not support growth directly, it was partially degraded into less harmful compounds through microbial action. This highlights the potential for using such microorganisms in bioremediation efforts to clean up contaminated environments .

Chemical Synthesis

1. Precursor for Synthesis

In chemical laboratories, this compound serves as a precursor for synthesizing other chemical compounds. Its chlorinated structure allows it to participate in various chemical reactions that can yield valuable products for pharmaceutical and agricultural applications. The versatility of this compound makes it an important compound in organic synthesis pathways .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of phenol, 2,4-dichloro-6-methoxy- involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparaison Avec Des Composés Similaires

- Phenol, 2,4-dichloro-

- Phenol, 2,6-dichloro-

- Phenol, 2,4-dimethoxy-

Comparison: 4,6-dichloroguaiacol is unique due to the presence of both chlorine atoms and a methoxy group, which confer distinct chemical and biological properties Compared to phenol, 2,4-dichloro-, the additional methoxy group in phenol, 2,4-dichloro-6-methoxy- can enhance its solubility and reactivity

Activité Biologique

4,6-Dichloroguaiacol is a chlorinated derivative of guaiacol, a naturally occurring compound derived from lignin. This compound has garnered attention due to its various biological activities and potential environmental impacts. Below is a detailed examination of its biological activity, including case studies and research findings.

This compound has the chemical formula CHClO and is characterized by two chlorine atoms attached to the aromatic ring of guaiacol. Its structure contributes to its reactivity and biological effects.

Toxicity and Genotoxicity

Research indicates that this compound exhibits significant toxicity and genotoxicity:

- DNA Damage : Exposure to chlorinated phenols, including this compound, can lead to DNA damage in living organisms. Studies have shown that these compounds can cause both single and double-strand breaks in DNA, as well as oxidative base damage due to reactive oxygen species (ROS) formation .

- Cellular Effects : In vitro studies have demonstrated that this compound induces biochemical and morphological changes in human peripheral blood lymphocytes. This includes alterations in cell viability and function, suggesting potential immunotoxic effects .

Antimicrobial Activity

Some studies have highlighted the antimicrobial properties of chlorinated guaiacols:

- Fungal Inhibition : Research has shown that chlorinated guaiacols can exhibit antifungal activity. For instance, 3-chloroguaiacol has been reported to inhibit the growth of Trichophyton mentagrophytes, a dermatophyte responsible for skin infections .

- Bacterial Degradation : Certain bacterial strains, such as Acinetobacter junii, have shown the ability to metabolize chlorinated guaiacols, including this compound. This suggests potential for bioremediation applications in environments contaminated with these compounds .

Environmental Impact

This compound is often detected in wastewater from pulp mills due to its formation during the bleaching process. Its persistence in the environment raises concerns regarding ecological toxicity:

- Aquatic Toxicity : The compound has been found to be toxic to aquatic organisms. Its presence in river sediments downstream from pulp mills poses risks to local ecosystems .

Case Study 1: Human Health Risk Assessment

A comprehensive risk assessment conducted on effluents from a pulp mill revealed that this compound was present in fish tissue collected downstream. The study aimed to evaluate the potential health risks associated with consuming fish contaminated with this compound. Results indicated minimal incremental increases in human exposure levels when compared to background concentrations, suggesting that while there is some risk, it may not be significant under current exposure scenarios .

Case Study 2: Biodegradation Potential

In another study focusing on wastewater treatment, researchers investigated the efficiency of various microbial strains in degrading chlorinated guaiacols. The results showed that fungal treatments could effectively remove considerable amounts of this compound from effluents, indicating potential pathways for bioremediation in contaminated sites .

Summary of Research Findings

Propriétés

IUPAC Name |

2,4-dichloro-6-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O2/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQIMIYFOSAUQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30168344 | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16766-31-7 | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016766317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-dichloro-6-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30168344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.